BMS-1166 hydrochloride

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

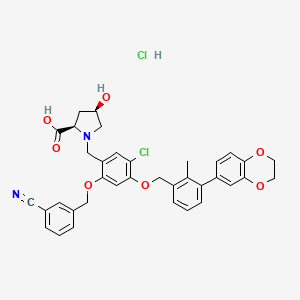

(2R,4R)-1-[[5-chloro-2-[(3-cyanophenyl)methoxy]-4-[[3-(2,3-dihydro-1,4-benzodioxin-6-yl)-2-methylphenyl]methoxy]phenyl]methyl]-4-hydroxypyrrolidine-2-carboxylic acid;hydrochloride | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C36H33ClN2O7.ClH/c1-22-26(6-3-7-29(22)25-8-9-32-35(14-25)44-11-10-43-32)21-46-34-16-33(45-20-24-5-2-4-23(12-24)17-38)27(13-30(34)37)18-39-19-28(40)15-31(39)36(41)42;/h2-9,12-14,16,28,31,40H,10-11,15,18-21H2,1H3,(H,41,42);1H/t28-,31-;/m1./s1 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HYWQPFPFYSOTHD-UVFMYQNSSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C=CC=C1C2=CC3=C(C=C2)OCCO3)COC4=C(C=C(C(=C4)OCC5=CC(=CC=C5)C#N)CN6CC(CC6C(=O)O)O)Cl.Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC1=C(C=CC=C1C2=CC3=C(C=C2)OCCO3)COC4=C(C=C(C(=C4)OCC5=CC(=CC=C5)C#N)CN6C[C@@H](C[C@@H]6C(=O)O)O)Cl.Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C36H34Cl2N2O7 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

677.6 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

BMS-1166 Hydrochloride: A Deep Dive into its Molecular Target and Mechanism of Action

For Researchers, Scientists, and Drug Development Professionals

Core Target: Programmed Death-Ligand 1 (PD-L1)

BMS-1166 hydrochloride is a potent, small-molecule inhibitor that directly targets the Programmed Death-Ligand 1 (PD-L1), a critical immune checkpoint protein.[1][2] Its primary function is to disrupt the interaction between PD-L1 and its receptor, Programmed Death-1 (PD-1).[1][3][2][4] This inhibitory action effectively reinvigorates the host's anti-tumor immune response.

Mechanism of Action: A Dual Approach

This compound exhibits a sophisticated, dual mechanism of action to neutralize PD-L1 activity:

-

Induction of PD-L1 Dimerization and Interaction Blockade : BMS-1166 binds to the PD-1-interacting surface of PD-L1.[5] This binding event induces the dimerization of PD-L1 molecules.[1][] The formation of this dimer sterically hinders the binding of PD-L1 to the PD-1 receptor on T-cells, thereby blocking the immunosuppressive signal.[1][5]

-

Inhibition of PD-L1 Maturation and Trafficking : Beyond cell surface interaction, BMS-1166 uniquely interferes with the post-translational modification of PD-L1.[5][][7] It blocks the export of newly synthesized PD-L1 from the endoplasmic reticulum (ER) to the Golgi apparatus.[5][][7] This sequestration within the ER prevents the proper glycosylation and maturation of the PD-L1 protein.[5][7] The accumulation of under-glycosylated PD-L1 in the ER leads to a reduction in its surface expression on tumor cells, further diminishing its ability to suppress T-cell activity.[7]

Quantitative Data Summary

The following table summarizes the key in vitro potencies of BMS-1166.

| Parameter | Value | Assay Type | Reference |

| IC50 (PD-1/PD-L1 Interaction) | 1.4 nM | Homogenous Time-Resolved Fluorescence (HTRF) Binding Assay | [1][3][2][4] |

| EC50 (Jurkat/CHO Co-culture) | 276 nM | Reporter Assay | [4] |

| DC50 (B16-F10 cells) | 0.39 µM | Cellular Assay | [1] |

Experimental Protocols

Homogenous Time-Resolved Fluorescence (HTRF) Binding Assay

This assay is a common method to quantify the inhibition of protein-protein interactions in a solution-based format.

Objective: To determine the concentration of BMS-1166 required to inhibit 50% of the PD-1/PD-L1 interaction (IC50).

Methodology:

-

Reagents: Recombinant human PD-1 and PD-L1 proteins, each tagged with a specific fluorophore (e.g., donor and acceptor for FRET), and this compound at various concentrations.

-

Procedure:

-

The tagged PD-1 and PD-L1 proteins are incubated together in a microplate well, allowing for their interaction.

-

BMS-1166 is added to the wells at a range of concentrations.

-

The plate is incubated to allow the inhibitor to bind to PD-L1 and disrupt the PD-1/PD-L1 interaction.

-

The HTRF signal is measured using a plate reader. A high signal indicates proximity of the donor and acceptor fluorophores (i.e., PD-1 and PD-L1 are interacting), while a low signal indicates disruption of the interaction.

-

-

Data Analysis: The HTRF signal is plotted against the concentration of BMS-1166. The IC50 value is calculated from the resulting dose-response curve.

T-cell Activation Co-culture Assay

This cell-based assay evaluates the ability of BMS-1166 to restore T-cell activation in the presence of PD-L1-expressing cells.

Objective: To measure the functional consequence of PD-1/PD-L1 blockade by BMS-1166.

Methodology:

-

Cell Lines:

-

Jurkat cells engineered to express PD-1 and a reporter gene (e.g., luciferase) under the control of an activation-dependent promoter (e.g., NFAT).

-

CHO (Chinese Hamster Ovary) or other suitable cells engineered to express human PD-L1.

-

-

Procedure:

-

The PD-L1-expressing CHO cells are seeded in a microplate.

-

The PD-1-expressing Jurkat reporter cells are added to the wells, along with a T-cell receptor (TCR) stimulus (e.g., anti-CD3 antibody).

-

BMS-1166 is added at various concentrations.

-

The co-culture is incubated to allow for cell-cell interaction and T-cell activation.

-

-

Data Analysis: The reporter gene expression (e.g., luciferase activity) is measured. An increase in the reporter signal in the presence of BMS-1166 indicates a restoration of T-cell activation. The EC50 value, the concentration of BMS-1166 that produces 50% of the maximal response, is determined.[4]

Visualizations

References

- 1. medchemexpress.com [medchemexpress.com]

- 2. selleckchem.com [selleckchem.com]

- 3. medchemexpress.com [medchemexpress.com]

- 4. caymanchem.com [caymanchem.com]

- 5. Small-molecule PD-L1 inhibitor BMS1166 abrogates the function of PD-L1 by blocking its ER export - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Targeted Delivery of BMS-1166 for Enhanced Breast Cancer Immunotherapy - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Structure-Activity Relationship of BMS-1166, a Potent PD-1/PD-L1 Inhibitor

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the structure-activity relationship (SAR) of BMS-1166, a small-molecule inhibitor of the programmed cell death-1 (PD-1) and programmed death-ligand 1 (PD-L1) interaction. BMS-1166 is a potent immunomodulator that has been instrumental in the exploration of non-antibody-based cancer immunotherapy. This document details the quantitative SAR data, key experimental protocols, and visual representations of the relevant biological pathways and experimental workflows.

Core Structure and Mechanism of Action

BMS-1166 is a potent inhibitor of the PD-1/PD-L1 interaction with an IC50 of 1.4 nM.[1][2][3] Its mechanism of action is twofold. Primarily, it binds to PD-L1, inducing its dimerization and thereby blocking its interaction with the PD-1 receptor on T-cells.[1][3][4][5] This restores the activation of T-lymphocytes that would otherwise be suppressed by the PD-1/PD-L1 signaling axis.[2][6]

A secondary mechanism involves the partial and specific inhibition of PD-L1 glycosylation.[5][7] By interfering with this post-translational modification, BMS-1166 effectively traps PD-L1 within the endoplasmic reticulum, preventing its transport to the Golgi apparatus and subsequent cell surface expression.[5][7] The four N-glycosylation sites in the extracellular domain of PD-L1 (Asn35, Asn192, Asn200, and Asn219) are crucial for the protein's stability and its interaction with PD-1.[7]

Computational studies have revealed that the biphenyl (B1667301) moiety of BMS-1166 and its analogs is a key structural feature for binding to a hydrophobic pocket on PD-L1.[8] The interaction is further stabilized by non-polar interactions with key residues such as Ile54, Tyr56, Met115, Ala121, and Tyr123 on both PD-L1 monomers.[8]

Quantitative Structure-Activity Relationship Data

The following table summarizes the available quantitative data for BMS-1166 and a key analog, highlighting the impact of a specific structural modification on inhibitory activity.

| Compound | Chemical Structure | Modification from BMS-1166 | HTRF IC50 (nM) | Reference |

| BMS-1166 | (2R,4R)-1-[[5-chloro-2-[(3-cyanophenyl)methoxy]-4-[[3-(2,3-dihydro-1,4-benzodioxin-6-yl)-2-methylphenyl]methoxy]phenyl]methyl]-4-hydroxypyrrolidine-2-carboxylic acid | - | 1.4 | [1][2][3] |

| Fluorine Derivative of BMS-1166 (Compound 9a) | 2-((4-(aminomethyl)benzyl)oxy)-4-(4-fluorophenyl)thiophene-3-carbonitrile | Replacement of the biphenyl moiety with a phenyl-thiophene moiety and other modifications. | 2.01 | [9] |

Experimental Protocols

Detailed methodologies for the key experiments cited in the evaluation of BMS-1166 and its analogs are provided below.

Homogeneous Time-Resolved Fluorescence (HTRF) Assay for PD-1/PD-L1 Binding Inhibition

This biochemical assay is a primary method for determining the in vitro potency of compounds in disrupting the PD-1/PD-L1 interaction.

Materials:

-

Recombinant human PD-1 protein (e.g., His-tagged)

-

Recombinant human PD-L1 protein (e.g., Fc-tagged)

-

Anti-His antibody conjugated to a FRET donor (e.g., Terbium cryptate)

-

Anti-Fc antibody conjugated to a FRET acceptor (e.g., d2)

-

Assay buffer

-

Test compounds (e.g., BMS-1166)

-

384-well low-volume plates

Procedure:

-

Prepare serial dilutions of the test compounds in the assay buffer.

-

In a 384-well plate, add the test compound dilutions.

-

Add the tagged recombinant PD-1 and PD-L1 proteins to the wells.

-

Add the HTRF detection reagents (anti-tag antibodies conjugated to FRET donor and acceptor). The reagents can be pre-mixed and added in a single step.

-

Incubate the plate at room temperature for a specified time (e.g., 1-2 hours) to allow the binding to reach equilibrium.

-

Read the plate on an HTRF-compatible plate reader, measuring the fluorescence emission at two wavelengths (e.g., 620 nm for the donor and 665 nm for the acceptor).

-

Calculate the HTRF ratio (665 nm / 620 nm).

-

Plot the HTRF ratio against the inhibitor concentration to determine the IC50 value. A decrease in the HTRF signal indicates inhibition of the PD-1/PD-L1 interaction.[1]

Jurkat/PD-1 Coculture Assay for T-Cell Activation

This cell-based assay evaluates the ability of a compound to restore T-cell activation in the presence of PD-L1-expressing cells.

Materials:

-

Jurkat T-cells engineered to express PD-1 and a reporter gene (e.g., luciferase) under the control of an NFAT response element.

-

Antigen-presenting cells (APCs) engineered to express PD-L1 and a specific T-cell receptor (TCR) activator (e.g., Raji-APC-hPD-L1 cells).

-

Cell culture medium.

-

Test compounds.

-

Luciferase assay reagent.

-

96-well white, clear-bottom cell culture plates.

Procedure:

-

Seed the PD-L1 expressing APCs in a 96-well plate and allow them to adhere overnight.

-

Prepare serial dilutions of the test compounds in cell culture medium.

-

Add the compound dilutions to the wells containing the APCs.

-

Add the Jurkat/PD-1 reporter cells to the wells.

-

Co-culture the cells for a specified time (e.g., 6-24 hours) at 37°C in a CO₂ incubator.

-

Add the luciferase assay reagent to the wells.

-

Measure the luminescence using a plate reader.

-

Plot the luminescence signal against the inhibitor concentration to determine the EC50 value, which represents the concentration at which the inhibitor induces a half-maximal response in T-cell activation.[7]

Analysis of PD-L1 Glycosylation

This experiment investigates the effect of BMS-1166 on the glycosylation status of PD-L1.

Materials:

-

Cancer cell line expressing PD-L1 (e.g., PC9/PD-L1).

-

BMS-1166.

-

Tunicamycin (B1663573) (pan-N-linked glycosylation inhibitor, as a control).

-

Lysis buffer.

-

PNGase F (enzyme to remove N-glycans).

-

Antibodies for Western blotting (anti-PD-L1, anti-GAPDH).

Procedure:

-

Treat the PD-L1 expressing cells with DMSO (vehicle control), BMS-1166, or tunicamycin for a specified time (e.g., 17 hours).

-

Collect the whole-cell lysates.

-

For a subset of samples, incubate the lysates with PNGase F to remove N-glycans.

-

Perform Western blot analysis on all samples using an anti-PD-L1 antibody. An anti-GAPDH antibody is used as a loading control.

-

Analyze the Western blot results. A shift in the molecular weight of the PD-L1 band indicates changes in its glycosylation status. BMS-1166 treatment is expected to show an increase in the lower molecular weight form of PD-L1, indicative of partially glycosylated protein retained in the ER.[10]

Visualizations

The following diagrams illustrate the key pathways and experimental logic related to BMS-1166.

Caption: PD-1/PD-L1 Signaling Pathway and BMS-1166 Inhibition.

Caption: Logical Workflow for BMS-1166 Structure-Activity Relationship Studies.

References

- 1. HTRF Human PD1 / PDL1 Binding Kit, 500 Assay Points | Revvity [revvity.com]

- 2. bpsbioscience.com [bpsbioscience.com]

- 3. In Vitro Assays to Study PD-1 Biology in Human T Cells - PMC [pmc.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. Computational Insight Into the Small Molecule Intervening PD-L1 Dimerization and the Potential Structure-Activity Relationship - PMC [pmc.ncbi.nlm.nih.gov]

- 6. benchchem.com [benchchem.com]

- 7. invivogen.com [invivogen.com]

- 8. BMS-1166 | PD-1/PD-L1 | CAS 1818314-88-3 | Buy BMS-1166 from Supplier InvivoChem [invivochem.com]

- 9. pubs.acs.org [pubs.acs.org]

- 10. bpsbioscience.com [bpsbioscience.com]

The Discovery and Synthesis of BMS-1166: A Small Molecule Modulator of the PD-1/PD-L1 Immune Checkpoint

For Researchers, Scientists, and Drug Development Professionals

Introduction

The advent of immune checkpoint inhibitors has revolutionized the landscape of cancer therapy. By targeting inhibitory pathways that dampen anti-tumor immunity, these agents can unleash the body's own defenses to combat malignancies. The interaction between Programmed Cell Death Protein 1 (PD-1) and its ligand, Programmed Death-Ligand 1 (PD-L1), represents a critical immune checkpoint. While monoclonal antibodies targeting this axis have demonstrated significant clinical success, the development of small molecule inhibitors offers potential advantages, including oral bioavailability and different pharmacokinetic profiles. This technical guide provides an in-depth overview of the discovery, synthesis, and mechanism of action of BMS-1166, a potent small molecule inhibitor of the PD-1/PD-L1 interaction.

Discovery and Mechanism of Action

BMS-1166 emerged from a discovery program at Bristol-Myers Squibb aimed at identifying small molecules that could disrupt the PD-1/PD-L1 protein-protein interaction.[1] Unlike antibody-based therapies that sterically hinder the interaction, BMS-1166 employs a unique, multi-faceted mechanism of action.

Primarily, BMS-1166 binds to PD-L1 and induces its dimerization, which sterically occludes the binding site for PD-1.[2] This prevents the engagement of PD-1 on activated T cells, thereby abrogating the downstream inhibitory signaling cascade and restoring T-cell effector functions.

Furthermore, studies have revealed a novel intracellular mechanism. BMS-1166 has been shown to block the export of newly synthesized PD-L1 from the endoplasmic reticulum (ER) to the Golgi apparatus.[2][3] This disruption of protein trafficking is linked to the inhibition of proper PD-L1 glycosylation, a critical post-translational modification necessary for its stability and function.[2][3][4] The immature, under-glycosylated PD-L1 is retained in the ER, leading to its degradation and reduced surface expression on tumor cells.

Signaling Pathway and Point of Inhibition

The following diagram illustrates the PD-1/PD-L1 signaling pathway and the points of intervention by BMS-1166.

Caption: PD-1/PD-L1 signaling and BMS-1166 inhibition points.

Synthesis of BMS-1166

The chemical synthesis of BMS-1166, systematically named (2R,4R)-1-((5-chloro-2-((3-cyanobenzyl)oxy)-4-((3-(2,3-dihydrobenzo[b][3][5]dioxin-6-yl)-2-methylbenzyl)oxy)benzyl)-4-hydroxypyrrolidine-2-carboxylic acid, is detailed in patent WO2015160641A2 as "Example 1166". The synthesis is a multi-step process involving the preparation of key intermediates followed by their coupling and final deprotection steps. A generalized synthetic workflow is depicted below.

Caption: Generalized synthetic workflow for BMS-1166.

Disclaimer: The detailed, step-by-step synthesis protocol involves proprietary information and requires expert knowledge in organic chemistry. Researchers should refer to the specified patent for the complete and exact synthetic procedures.

Quantitative Data

The biological activity of BMS-1166 has been characterized in a variety of in vitro assays. The following tables summarize key quantitative data.

Table 1: In Vitro Inhibitory Activity of BMS-1166

| Assay Type | Parameter | Value (nM) | Reference(s) |

| PD-1/PD-L1 HTRF Binding Assay | IC50 | 1.4 | [5][6] |

| PD-1/PD-L1 SPR Binding Assay | KD | 5.7 | [7] |

Table 2: Cellular Activity of BMS-1166

| Assay Type | Cell Line | Parameter | Value (µM) | Reference(s) | | :--- | :--- | :--- | :--- | | T-Cell Activation (Luciferase Reporter) | Jurkat/CHO co-culture | EC50 | Not explicitly stated, but demonstrated activity |[8] | | Cytotoxicity Assay | Not specified | EC50 | 40.5 |[9] | | Cytotoxicity Assay | MDA-MB-231 | IC50 | 28.77 |[10] |

Experimental Protocols

PD-1/PD-L1 Homogeneous Time-Resolved Fluorescence (HTRF) Binding Assay

This assay quantifies the ability of BMS-1166 to disrupt the interaction between PD-1 and PD-L1.

Principle: The assay utilizes recombinant tagged PD-1 and PD-L1 proteins. Antibodies labeled with a FRET donor (e.g., Europium cryptate) and an acceptor (e.g., d2) recognize the tags on the respective proteins. When PD-1 and PD-L1 interact, the donor and acceptor are brought into close proximity, resulting in a FRET signal. Inhibitors of the interaction will disrupt this proximity and reduce the FRET signal.

Detailed Methodology:

-

Reagent Preparation:

-

Prepare a serial dilution of BMS-1166 in an appropriate assay buffer (e.g., PBS with 0.1% BSA).

-

Prepare a solution containing recombinant His-tagged human PD-L1 and Fc-tagged human PD-1 in assay buffer.

-

Prepare a detection mixture containing anti-His-Europium cryptate and anti-Fc-d2 antibodies in assay buffer.

-

-

Assay Procedure (384-well plate format):

-

Add 2 µL of the BMS-1166 serial dilution or vehicle control (DMSO) to the wells of a low-volume 384-well white plate.

-

Add 4 µL of the PD-1/PD-L1 protein mixture to each well.

-

Incubate for 15 minutes at room temperature.

-

Add 4 µL of the detection antibody mixture to each well.

-

Incubate for 60 minutes at room temperature, protected from light.

-

-

Data Acquisition and Analysis:

-

Read the plate on an HTRF-compatible reader, measuring fluorescence emission at 620 nm (donor) and 665 nm (acceptor).

-

Calculate the HTRF ratio (665 nm / 620 nm) * 10,000.

-

Plot the HTRF ratio against the log of the BMS-1166 concentration and fit the data to a four-parameter logistic equation to determine the IC50 value.

-

T-Cell Activation Jurkat-NFAT Luciferase Reporter Assay

This cell-based assay assesses the ability of BMS-1166 to restore T-cell activation that is suppressed by the PD-1/PD-L1 interaction.

Principle: Jurkat T cells are engineered to stably express both PD-1 and a luciferase reporter gene under the control of the Nuclear Factor of Activated T-cells (NFAT) response element. When co-cultured with antigen-presenting cells (APCs) expressing PD-L1 and a T-cell receptor (TCR) agonist, the PD-1/PD-L1 interaction inhibits TCR signaling, leading to low luciferase expression. BMS-1166, by blocking this interaction, should restore TCR signaling and increase luciferase activity.

Detailed Methodology:

-

Cell Culture:

-

Maintain Jurkat-PD-1/NFAT-Luciferase cells and PD-L1 expressing CHO or other suitable APCs in appropriate culture media.

-

-

Assay Procedure (96-well plate format):

-

Seed the PD-L1 expressing APCs in a 96-well white, clear-bottom plate and allow them to adhere.

-

Prepare serial dilutions of BMS-1166 in cell culture medium.

-

Add the Jurkat-PD-1/NFAT-Luciferase effector cells to the wells containing the APCs.

-

Immediately add the different concentrations of BMS-1166 to the co-culture.

-

Include appropriate controls (e.g., no inhibitor, effector cells only, target cells only).

-

Incubate the plate at 37°C in a CO₂ incubator for 6-24 hours.

-

-

Data Acquisition and Analysis:

-

After incubation, add a luciferase substrate reagent (e.g., Bio-Glo™ Luciferase Assay System) to each well.

-

Measure the luminescence using a plate reader.

-

Plot the luminescence signal against the log of the BMS-1166 concentration and fit the data to determine the EC50 value.

-

Western Blotting for PD-L1 Glycosylation Analysis

This technique is used to investigate the effect of BMS-1166 on the glycosylation status of PD-L1.

Principle: PD-L1 is a glycoprotein, and its apparent molecular weight on a Western blot can indicate its glycosylation state. Treatment with BMS-1166 is expected to cause a downward shift in the molecular weight of PD-L1 due to the inhibition of its maturation and full glycosylation.

Detailed Methodology:

-

Cell Treatment and Lysis:

-

Culture tumor cells known to express PD-L1 (e.g., PC9 or MDA-MB-231) to sub-confluency.

-

Treat the cells with various concentrations of BMS-1166 or vehicle control for a specified period (e.g., 17 hours).[3]

-

As a positive control for deglycosylation, treat a set of cells with an inhibitor of N-linked glycosylation, such as Tunicamycin.

-

Wash the cells with ice-cold PBS and lyse them in RIPA buffer supplemented with protease and phosphatase inhibitors.

-

-

Protein Quantification and Sample Preparation:

-

Determine the protein concentration of the lysates using a BCA assay.

-

For a deglycosylation control, treat a portion of the lysate with Peptide-N-Glycosidase F (PNGase F), which cleaves N-linked glycans.

-

Prepare samples for SDS-PAGE by adding Laemmli sample buffer and boiling for 5 minutes.

-

-

SDS-PAGE and Western Blotting:

-

Separate equal amounts of protein (20-30 µg) on an SDS-polyacrylamide gel.

-

Transfer the separated proteins to a PVDF membrane.

-

Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.

-

Incubate the membrane with a primary antibody specific for PD-L1 (e.g., rabbit anti-human PD-L1) overnight at 4°C.

-

Wash the membrane with TBST and incubate with an HRP-conjugated secondary antibody for 1 hour at room temperature.

-

Wash the membrane again and detect the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system. A loading control, such as GAPDH or β-actin, should be probed on the same membrane to ensure equal protein loading.

-

Conclusion

BMS-1166 represents a significant advancement in the development of small molecule immune checkpoint inhibitors. Its dual mechanism of action, involving both the induction of PD-L1 dimerization and the disruption of its intracellular trafficking and glycosylation, distinguishes it from antibody-based therapies. The data and experimental protocols presented in this guide provide a comprehensive resource for researchers in the field of immuno-oncology and drug discovery, facilitating further investigation into this and other novel small molecule immunomodulators.

References

- 1. T Cell Activation Bioassay (NFAT/IL-2) [worldwide.promega.com]

- 2. T Cell Activation Bioassay (NFAT/IL-2) [promega.com]

- 3. WO2015160641A2 - Compounds useful as immunomodulators - Google Patents [patents.google.com]

- 4. SID 340590238 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. T Cell Activation Bioassay (NFAT) Protocol [promega.com.au]

- 6. Figure 2: [IP1 HTRF Assay Protocol (Reprinted from Cisbio with permission).]. - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 7. ruj.uj.edu.pl [ruj.uj.edu.pl]

- 8. researchgate.net [researchgate.net]

- 9. Targeted Delivery of BMS-1166 for Enhanced Breast Cancer Immunotherapy - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Small-molecule inhibitors of PD-1/PD-L1 immune checkpoint alleviate the PD-L1-induced exhaustion of T-cells - PMC [pmc.ncbi.nlm.nih.gov]

BMS-1166 PD-L1 dimerization mechanism

An In-depth Technical Guide on the Core Dimerization Mechanism of BMS-1166

Introduction

BMS-1166 is a potent, small-molecule inhibitor of the Programmed Death-1 (PD-1) and Programmed Death-Ligand 1 (PD-L1) immune checkpoint interaction, developed by Bristol-Myers Squibb.[1][2] Unlike therapeutic antibodies that function through steric hindrance, BMS-1166 employs a novel mechanism of action. It directly binds to PD-L1 and induces its dimerization, which in turn blocks the interaction with PD-1.[3][4][5] This action alleviates the inhibitory effect of the PD-1/PD-L1 checkpoint on T-cell activation.[4][6] Furthermore, studies have revealed a secondary mechanism where BMS-1166 traps PD-L1 in the endoplasmic reticulum (ER), preventing its glycosylation and maturation, ultimately abrogating its function.[1][7] This technical guide provides a comprehensive overview of these mechanisms, supported by quantitative data, detailed experimental protocols, and visual diagrams for researchers and drug development professionals.

Core Mechanism of Action: Induced Dimerization

The primary mechanism of BMS-1166 involves a direct interaction with PD-L1, leading to the formation of a stable homodimer. Structural and biochemical studies have elucidated this process:

-

Binding: A single BMS-1166 molecule inserts itself into a deep, hydrophobic cavity formed at the interface of two PD-L1 molecules.[1][8] The binding involves key non-polar interactions with residues such as Ile54, Tyr56, Met115, Ala121, and Tyr123 from both PD-L1 monomers.[8]

-

Dimerization: This binding event "glues" the two PD-L1 proteins together, inducing and stabilizing a dimeric conformation.[4][6] This induced dimer occludes the binding site for PD-1.[5]

-

PD-1/PD-L1 Blockade: By stabilizing the PD-L1 dimer, BMS-1166 sterically prevents the engagement of the PD-1 receptor, effectively blocking the downstream signaling cascade that leads to T-cell exhaustion and restoring anti-tumor immunity.[5][6]

Molecular docking simulations suggest a model where BMS-1166 first transiently binds to one PD-L1 molecule, and this pre-formed complex then recruits a second PD-L1 molecule to form the stable dimer.[6][9]

Caption: BMS-1166 induces PD-L1 dimerization, blocking PD-1 binding and T-cell exhaustion.

Secondary Mechanism: ER Export Blockade and Glycosylation Inhibition

In addition to inducing dimerization on the cell surface, BMS-1166 has a profound effect on PD-L1 protein processing within the cell.[1]

-

ER Retention: BMS-1166 binding to PD-L1 inside the endoplasmic reticulum (ER) is believed to cause protein misfolding or create a dimeric complex that is incompatible with the ER export machinery.[1][10] This traps PD-L1 within the ER, preventing its transport to the Golgi apparatus.[1][7]

-

Inhibition of Glycosylation: Mature N-glycosylation of PD-L1, which occurs in the Golgi, is critical for its stability and interaction with PD-1.[7][] By blocking ER-to-Golgi transport, BMS-1166 prevents the conversion of the partially glycosylated, mannose-rich ~43-kDa form of PD-L1 to the mature, complex-glycan ~55-kDa form.[1][10]

-

Degradation: The retained, improperly processed PD-L1 is subsequently targeted for degradation, likely via the proteasome pathway.[1] This leads to a reduction of functional PD-L1 on the cell surface.

This secondary mechanism complements the primary dimerization effect, ensuring a robust blockade of the PD-1/PD-L1 axis.

Caption: BMS-1166 blocks PD-L1 export from the ER, inhibiting its maturation and function.

Quantitative Data

The potency and activity of BMS-1166 have been quantified across various biochemical and cellular assays.

| Assay Type | Parameter | Value | Cell Lines/Conditions | Reference(s) |

| HTRF Binding Assay | IC₅₀ | 1.4 nM | Recombinant human PD-1/PD-L1 proteins | [1][3][4][12] |

| HTRF Binding Assay | IC₅₀ | 1.6 nM | Cell-free | [13] |

| HTRF Binding Assay | IC₅₀ | 3.78 nM | Recombinant proteins | [14] |

| Surface Plasmon Resonance (SPR) | IC₅₀ | 276 nM | Cell-based assay conditions | [15] |

| PD-1/PD-L1 Blockade Assay | EC₅₀ | 1578 nM | Jurkat (PD-1)/CHO (PD-L1) co-culture | [3] |

| T-Cell Activation Assay | EC₅₀ | Low nanomolar | Jurkat cells with NFAT reporter | [5][6] |

| Cytotoxicity (CHO cells) | GI₅₀ | > 30 µM | CHO cells expressing PD-L1 | [3] |

| Cytotoxicity (B16-F10 cells) | DC₅₀ | 0.39 µM | Mouse melanoma cells | [3] |

Experimental Protocols

Homogeneous Time-Resolved Fluorescence (HTRF) Binding Assay

This biochemical assay quantifies the ability of a compound to disrupt the direct protein-protein interaction between PD-1 and PD-L1.

-

Principle: The assay relies on Förster Resonance Energy Transfer (FRET) between a donor fluorophore (e.g., Europium cryptate) and an acceptor fluorophore (e.g., XL665). Recombinant PD-1 is labeled with the donor and PD-L1 with the acceptor. When they interact, FRET occurs, producing a signal. An inhibitor like BMS-1166 prevents this interaction, leading to a dose-dependent decrease in the HTRF signal.[1][5]

-

Methodology:

-

Recombinant, tagged human PD-L1 and PD-1 proteins are prepared.

-

PD-L1 is incubated with an anti-tag antibody labeled with the donor fluorophore.

-

PD-1 is incubated with an anti-tag antibody labeled with the acceptor fluorophore.

-

Serial dilutions of BMS-1166 (typically in DMSO) are prepared in an assay plate.

-

The labeled PD-1 and PD-L1 proteins are added to the wells containing the inhibitor.

-

The plate is incubated at room temperature to allow the binding reaction to reach equilibrium.

-

The HTRF signal is read on a compatible plate reader, measuring emission at two wavelengths.

-

The ratio of the acceptor to donor emission is calculated, and IC₅₀ values are determined by plotting the signal against the inhibitor concentration.[5][16]

-

Cell-Based PD-1/PD-L1 Blockade Reporter Assay

This assay measures the functional consequence of inhibiting the PD-1/PD-L1 interaction in a cellular context.

-

Principle: The assay uses two engineered cell lines: "antigen-presenting cells" (APCs), such as CHO-K1, that express PD-L1 and a T-cell receptor (TCR) agonist, and "effector T-cells," such as Jurkat cells, that express PD-1 and contain a reporter gene (e.g., luciferase) under the control of the NFAT (Nuclear Factor of Activated T-cells) response element. When co-cultured, the PD-1/PD-L1 interaction inhibits TCR signaling, resulting in a low luciferase signal. BMS-1166 blocks this inhibition, restoring TCR signaling and leading to a dose-dependent increase in luciferase activity.[5][6][13]

-

Methodology:

-

CHO-K1 cells expressing PD-L1 and a TCR agonist (aAPCs) are seeded in a 96-well plate.

-

Serial dilutions of BMS-1166 are added to the wells.

-

Jurkat T-cells expressing PD-1 and the NFAT-luciferase reporter (Effector Cells) are added to the co-culture.

-

The plate is incubated for a set period (e.g., 6-12 hours) at 37°C to allow for cell-cell interaction and signaling.[1][17]

-

After incubation, a luciferase substrate/lysis buffer is added to the wells.

-

Luminescence is measured using a luminometer.

-

EC₅₀ values are calculated by plotting the luminescence signal against the inhibitor concentration.[5][6]

-

Caption: Workflow for the cell-based assay to measure BMS-1166 functional activity.

Western Blotting for PD-L1 Glycosylation Analysis

This technique is used to observe the effect of BMS-1166 on the molecular weight and glycosylation status of PD-L1.

-

Principle: Proteins are separated by size via SDS-PAGE. BMS-1166 treatment causes a shift in the PD-L1 band from a higher molecular weight (~55 kDa) to a lower one (~43 kDa), indicating a loss of mature glycosylation.

-

Methodology:

-

PD-L1 expressing cells (e.g., PC9/PD-L1) are treated with DMSO (control) or various concentrations of BMS-1166 for a specified time (e.g., 17 hours).[1]

-

Cells are lysed, and total protein is collected.

-

Optionally, lysates can be treated with PNGase F to remove all N-linked glycans, collapsing all forms to the core protein to confirm identity.[10]

-

Protein samples are separated by SDS-PAGE and transferred to a membrane.

-

The membrane is probed with a primary antibody against PD-L1, followed by a secondary antibody.

-

Bands are visualized, showing a downward shift in molecular weight in BMS-1166-treated samples compared to the control.[1][10]

-

Conclusion

BMS-1166 represents a significant advancement in cancer immunotherapy, demonstrating that small molecules can effectively target the PD-1/PD-L1 axis. Its primary mechanism, the induction of PD-L1 dimerization, is a novel strategy for blocking this critical immune checkpoint.[4][5] This is further enhanced by a unique secondary mechanism that disrupts PD-L1 protein trafficking and maturation, leading to its degradation.[1][7] The detailed understanding of this dual-pronged approach, supported by robust quantitative and methodological data, provides a strong foundation for the development of next-generation, orally bioavailable immune checkpoint inhibitors.

References

- 1. Small-molecule PD-L1 inhibitor BMS1166 abrogates the function of PD-L1 by blocking its ER export - PMC [pmc.ncbi.nlm.nih.gov]

- 2. selleckchem.com [selleckchem.com]

- 3. medchemexpress.com [medchemexpress.com]

- 4. immune-system-research.com [immune-system-research.com]

- 5. benchchem.com [benchchem.com]

- 6. Small-molecule inhibitors of PD-1/PD-L1 immune checkpoint alleviate the PD-L1-induced exhaustion of T-cells - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Frontiers | Small Molecule Agents Targeting PD-1 Checkpoint Pathway for Cancer Immunotherapy: Mechanisms of Action and Other Considerations for Their Advanced Development [frontiersin.org]

- 8. Computational Insight Into the Small Molecule Intervening PD-L1 Dimerization and the Potential Structure-Activity Relationship - PMC [pmc.ncbi.nlm.nih.gov]

- 9. researchgate.net [researchgate.net]

- 10. researchgate.net [researchgate.net]

- 12. medchemexpress.com [medchemexpress.com]

- 13. BMS-1166 | PD-1/PD-L1 | CAS 1818314-88-3 | Buy BMS-1166 from Supplier InvivoChem [invivochem.com]

- 14. pubs.acs.org [pubs.acs.org]

- 15. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 16. waseda.repo.nii.ac.jp [waseda.repo.nii.ac.jp]

- 17. benchchem.com [benchchem.com]

In Vitro Characterization of BMS-1166 Hydrochloride: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

BMS-1166 hydrochloride is a potent, small-molecule inhibitor of the programmed cell death-1 (PD-1) and programmed death-ligand 1 (PD-L1) immune checkpoint interaction.[1][2][3] This document provides a comprehensive in vitro technical overview of BMS-1166, summarizing its binding affinity, mechanism of action, and functional effects in cellular assays. Detailed experimental protocols and visual representations of key pathways and workflows are included to support researchers in the fields of immuno-oncology and drug development.

Quantitative Analysis of Binding Affinity and Cellular Potency

BMS-1166 demonstrates high-affinity binding to PD-L1 and effectively antagonizes the PD-1/PD-L1 interaction in various assay formats. The following table summarizes the key quantitative data reported for BMS-1166.

| Parameter | Value | Assay System | Reference |

| IC50 | 1.4 nM | Homogenous Time-Resolved Fluorescence (HTRF) Binding Assay | [1][2][3][4][5] |

| IC50 | 1.6 nM | Cell-free Protein-Protein Interaction Assay | [6] |

| IC50 | 85.4 nM | Surface Plasmon Resonance (SPR) Based Blockade Assay | [7] |

| EC50 | 276 nM | PD-1/NFAT Reporter Assay (Jurkat/CHO co-culture) | [5][7] |

| KD | 5.7 x 10-9 M | Surface Plasmon Resonance (SPR) | [8] |

Mechanism of Action

BMS-1166 employs a multi-faceted mechanism to disrupt the PD-1/PD-L1 signaling axis.

-

Direct Inhibition of PD-1/PD-L1 Interaction: BMS-1166 directly binds to PD-L1, physically blocking its interaction with the PD-1 receptor.[1][4]

-

Induction of PD-L1 Dimerization: The binding of BMS-1166 to PD-L1 induces the dimerization of PD-L1 molecules.[1][][10] This conformational change is believed to contribute to its inhibitory activity.

-

Inhibition of PD-L1 Glycosylation and Trafficking: BMS-1166 has been shown to partially and specifically inhibit the N-glycosylation of PD-L1.[4][][11] This interference with post-translational modification leads to the retention of newly synthesized, partially glycosylated PD-L1 in the endoplasmic reticulum (ER), preventing its export to the Golgi apparatus and subsequent cell surface expression.[4][][11]

Signaling Pathway Diagram

Caption: PD-1/PD-L1 signaling pathway and the inhibitory mechanism of BMS-1166.

Experimental Protocols

Homogenous Time-Resolved Fluorescence (HTRF) Binding Assay

This assay is used to quantify the direct binding affinity of BMS-1166 to PD-L1 and its ability to disrupt the PD-1/PD-L1 interaction.

Methodology:

-

Reagents: Recombinant human PD-1 and PD-L1 proteins, fluorescently labeled donor and acceptor molecules (e.g., terbium-cryptate labeled anti-tag antibody and d2-labeled corresponding tag), this compound, and assay buffer.

-

Procedure: a. Prepare a serial dilution of this compound in the assay buffer. b. In a microplate, add the recombinant PD-L1 protein, followed by the diluted BMS-1166 or vehicle control. c. Incubate for a specified period to allow for compound binding. d. Add the recombinant PD-1 protein and the HTRF detection reagents. e. Incubate to allow for the formation of the PD-1/PD-L1 complex and subsequent FRET signal generation. f. Read the plate on an HTRF-compatible reader, measuring the fluorescence emission at two different wavelengths.

-

Data Analysis: The ratio of the two emission signals is calculated and plotted against the concentration of BMS-1166. The IC50 value is determined from the resulting dose-response curve.

Cellular Co-culture T-Cell Activation Assay

This assay evaluates the functional consequence of PD-1/PD-L1 blockade by BMS-1166 on T-cell activation.

Methodology:

-

Cell Lines:

-

Procedure: a. Seed the PD-L1 expressing cells in a multi-well plate and allow them to adhere. b. Treat the cells with a serial dilution of this compound or vehicle control for a specified pre-incubation period (e.g., 1 hour).[4] c. Add the Jurkat/PD-1 reporter cells to the wells. d. Stimulate T-cell receptor signaling using, for example, anti-CD3/CD28 antibodies or a combination of Ionomycin and Phorbol 12-myristate 13-acetate (TPA).[4] e. Co-culture the cells for a defined period (e.g., 12-17 hours).[4] f. Measure the reporter signal (e.g., luciferase activity) or analyze T-cell activation markers (e.g., IL-2, IFN-γ) by methods such as ELISA or RT-qPCR.[4]

-

Data Analysis: The reporter signal or cytokine levels are plotted against the BMS-1166 concentration to determine the EC50 value, representing the concentration at which 50% of the maximal T-cell activation is restored.

Experimental Workflow Diagram

Caption: General workflow for a cellular co-culture T-cell activation assay.

In Vitro Safety and ADME Profile

While comprehensive in vitro safety pharmacology and ADME (Absorption, Distribution, Metabolism, and Excretion) data for this compound are not extensively detailed in the public domain, studies have noted its low toxicity towards tested cell lines.[2][6][12] Further in-depth characterization of its off-target effects and metabolic stability would be crucial for its progression in drug development.

Conclusion

This compound is a well-characterized small-molecule inhibitor of the PD-1/PD-L1 interaction. Its high binding affinity and unique dual mechanism of action, involving both direct blockade and interference with PD-L1 maturation, make it a valuable tool for immuno-oncology research. The provided data and protocols offer a solid foundation for further investigation and development of this and similar classes of immune checkpoint inhibitors.

References

- 1. medchemexpress.com [medchemexpress.com]

- 2. selleckchem.com [selleckchem.com]

- 3. medchemexpress.com [medchemexpress.com]

- 4. Small-molecule PD-L1 inhibitor BMS1166 abrogates the function of PD-L1 by blocking its ER export - PMC [pmc.ncbi.nlm.nih.gov]

- 5. caymanchem.com [caymanchem.com]

- 6. BMS-1166 | PD-1/PD-L1 | CAS 1818314-88-3 | Buy BMS-1166 from Supplier InvivoChem [invivochem.com]

- 7. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 8. Frontiers | Further investigation of blockade effects and binding affinities of selected natural compounds to immune checkpoint PD-1/PD-L1 [frontiersin.org]

- 10. BMS-1166 | Ligand page | IUPHAR/BPS Guide to PHARMACOLOGY [guidetopharmacology.org]

- 11. Frontiers | Small Molecule Agents Targeting PD-1 Checkpoint Pathway for Cancer Immunotherapy: Mechanisms of Action and Other Considerations for Their Advanced Development [frontiersin.org]

- 12. oncotarget.com [oncotarget.com]

BMS-1166 and Its Impact on T-Cell Activation: A Technical Overview

For Researchers, Scientists, and Drug Development Professionals

Abstract

The programmed death-1 (PD-1) and its ligand (PD-L1) signaling pathway is a critical immune checkpoint that regulates T-cell activation and tolerance. Its exploitation by cancer cells to evade immune surveillance has made it a prime target for immunotherapy. While monoclonal antibodies targeting this pathway have shown significant clinical success, the development of small-molecule inhibitors offers potential advantages in terms of oral bioavailability, shorter half-life, and potentially lower costs.[1][] This technical guide provides an in-depth analysis of BMS-1166, a potent small-molecule inhibitor of the PD-1/PD-L1 interaction, focusing on its mechanism of action and its consequential effects on T-cell activation.

Introduction to BMS-1166

BMS-1166 is a small-molecule inhibitor developed by Bristol-Myers Squibb that disrupts the interaction between PD-1 and PD-L1.[3] This compound has been instrumental in demonstrating the feasibility of targeting this protein-protein interaction with non-biological agents, paving the way for the development of orally available immunotherapies.[4][5][6]

Mechanism of Action

BMS-1166 exhibits a multi-faceted mechanism of action that ultimately leads to the restoration of T-cell function.

Direct Inhibition of PD-1/PD-L1 Interaction

Initial studies characterized BMS-1166 as a potent inhibitor of the PD-1/PD-L1 interaction. It binds to PD-L1, inducing its dimerization and sterically hindering its engagement with the PD-1 receptor on T-cells.[][7] This direct blockade of the inhibitory signal is a key aspect of its function.

Interference with PD-L1 Glycosylation and Trafficking

Subsequent research has revealed a more intricate mechanism. BMS-1166 was found to specifically interfere with the glycosylation of human PD-L1.[][3][8] This interference prevents the proper maturation and transport of the PD-L1 protein from the endoplasmic reticulum (ER) to the Golgi apparatus, leading to its accumulation within the ER.[][3][8] By preventing PD-L1 from reaching the cell surface, BMS-1166 effectively reduces the density of this inhibitory ligand available to interact with T-cells.

Quantitative Efficacy of BMS-1166

The potency of BMS-1166 has been quantified in various in vitro assays. The following table summarizes the key quantitative data available.

| Parameter | Value | Assay | Reference |

| IC50 | 1.4 nM | Homogenous Time-Resolved Fluorescence (HTRF) Binding Assay | [1][3][7][9] |

| EC50 | In the three-digit nanomolar range | Cell-based Luciferase Reporter Assay | [4] |

Experimental Protocols for Assessing T-Cell Activation

The following sections detail the methodologies employed in key experiments to evaluate the effect of BMS-1166 on T-cell activation.

Homogenous Time-Resolved Fluorescence (HTRF) Binding Assay

This assay is used to quantify the direct inhibitory effect of BMS-1166 on the PD-1/PD-L1 interaction in a cell-free system.

Objective: To determine the concentration of BMS-1166 required to inhibit 50% of the binding between PD-1 and PD-L1 (IC50).

General Protocol:

-

Recombinant human PD-1 and PD-L1 proteins are used.

-

One of the proteins is typically tagged with a donor fluorophore (e.g., Europium cryptate) and the other with an acceptor fluorophore (e.g., d2).

-

The proteins are incubated together in the presence of varying concentrations of BMS-1166.

-

When PD-1 and PD-L1 interact, the donor and acceptor fluorophores are brought into close proximity, allowing for Förster Resonance Energy Transfer (FRET).

-

The HTRF signal is measured using a plate reader. A decrease in the signal indicates inhibition of the interaction.

-

The IC50 value is calculated by plotting the percentage of inhibition against the logarithm of the BMS-1166 concentration.

T-Cell Co-culture and Luciferase Reporter Assay

This cell-based assay assesses the ability of BMS-1166 to restore T-cell activation in the presence of PD-L1-expressing cells.

Objective: To measure the reversal of PD-L1-mediated T-cell suppression by BMS-1166.

Experimental Setup:

-

Effector Cells: Jurkat T-cells engineered to express PD-1 and contain a luciferase reporter gene under the control of the NFAT (Nuclear Factor of Activated T-cells) response element.[3][4]

-

Target Cells: A cancer cell line (e.g., PC9) engineered to overexpress PD-L1.[3]

Protocol:

-

PC9/PD-L1 cells are pre-incubated with either DMSO (vehicle control) or varying concentrations of BMS-1166.[3]

-

Jurkat/PD-1/NFAT-luc cells are then co-cultured with the pre-treated PC9/PD-L1 cells.[3]

-

T-cell activation is stimulated using agents that mimic T-cell receptor (TCR) signaling, such as a combination of a calcium ionophore (e.g., ionomycin) and a diacylglycerol analog (e.g., TPA/PMA).[3]

-

Following incubation, the cells are lysed, and a luciferase substrate is added.[3]

-

The resulting luminescence, which is proportional to NFAT activation and therefore T-cell activation, is measured.[3] An increase in luminescence in the presence of BMS-1166 indicates a restoration of T-cell signaling.

Western Blotting for PD-1 Degradation

This assay provides a readout for the functional consequence of the PD-1/PD-L1 interaction and its inhibition.

Objective: To determine if BMS-1166 can prevent the degradation of PD-1 that is induced upon engagement with PD-L1.

Protocol:

-

PC9/PD-L1 cells are co-cultured with Jurkat/PD-1 cells in the presence or absence of BMS-1166.[3]

-

After the co-culture period, total cell lysates are collected.[3]

-

The protein lysates are separated by SDS-PAGE and transferred to a membrane.

-

The membrane is probed with antibodies specific for PD-1 and a loading control (e.g., α-Tubulin).[3]

-

The binding of the primary antibody is detected using a secondary antibody conjugated to an enzyme that produces a chemiluminescent signal.

-

A reduction in the PD-1 protein band in the control group and its restoration in the BMS-1166-treated group indicates that the inhibitor is blocking the PD-L1-induced degradation of PD-1.[3]

Visualizing the Impact of BMS-1166

Diagrams are provided below to illustrate the key pathways and experimental workflows discussed.

Caption: PD-1/PD-L1 signaling pathway and the inhibitory action of BMS-1166.

References

- 1. immune-system-research.com [immune-system-research.com]

- 3. Small-molecule PD-L1 inhibitor BMS1166 abrogates the function of PD-L1 by blocking its ER export - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Small-molecule inhibitors of PD-1/PD-L1 immune checkpoint alleviate the PD-L1-induced exhaustion of T-cells - PMC [pmc.ncbi.nlm.nih.gov]

- 5. oncotarget.com [oncotarget.com]

- 6. Small-molecule inhibitors of PD-1/PD-L1 immune checkpoint alleviate the PD-L1-induced exhaustion of T-cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. medchemexpress.com [medchemexpress.com]

- 8. Frontiers | Small Molecule Agents Targeting PD-1 Checkpoint Pathway for Cancer Immunotherapy: Mechanisms of Action and Other Considerations for Their Advanced Development [frontiersin.org]

- 9. selleckchem.com [selleckchem.com]

A Comprehensive Technical Guide to BMS-1166 Hydrochloride: A Potent Small Molecule Inhibitor of the PD-1/PD-L1 Immune Checkpoint

For Researchers, Scientists, and Drug Development Professionals

Abstract

BMS-1166 hydrochloride (CAS Number: 2113650-05-6) is a potent, small-molecule inhibitor of the Programmed Death-1 (PD-1) and Programmed Death-Ligand 1 (PD-L1) protein-protein interaction.[1][2] As a critical immune checkpoint pathway, the PD-1/PD-L1 axis is frequently exploited by tumor cells to evade immune surveillance.[3][4] BMS-1166 offers a promising alternative to monoclonal antibody-based immunotherapies, with the potential for oral administration and overcoming some of the limitations associated with antibody treatments.[5] This technical guide provides an in-depth overview of this compound, including its mechanism of action, physicochemical properties, biological activity, and relevant experimental protocols.

Physicochemical Properties

This compound is a white to off-white solid powder. Its key chemical and physical properties are summarized in the table below.

| Property | Value | Reference |

| CAS Number | 2113650-05-6 | [1] |

| Molecular Formula | C36H34Cl2N2O7 | [6][7] |

| Molecular Weight | 677.57 g/mol | [6][8] |

| Formal Name | (4R)-1-[[5-chloro-2-[(3-cyanophenyl)methoxy]-4-[[3-(2,3-dihydro-1,4-benzodioxin-6-yl)-2-methylphenyl]methoxy]phenyl]methyl]-4-hydroxy-D-proline, monohydrochloride | [1] |

| Purity | >98% (typically analyzed by HPLC) | [8] |

| Solubility | Soluble in DMSO (100 mg/mL) | [2] |

Mechanism of Action

BMS-1166 disrupts the interaction between PD-1 and PD-L1, which is a key signaling pathway that suppresses T-cell activity.[9][10] This inhibition restores the ability of T-cells to recognize and eliminate cancer cells. The mechanism of action of BMS-1166 is multifaceted and involves several key steps:

-

Direct Binding to PD-L1: BMS-1166 binds to the PD-1-interacting surface of PD-L1.[11]

-

Induction of PD-L1 Dimerization: Upon binding, BMS-1166 induces the dimerization of two PD-L1 molecules. This dimer formation sterically hinders the binding of PD-1 to PD-L1.[9][12]

-

Inhibition of PD-L1 Glycosylation and Trafficking: A unique aspect of BMS-1166's mechanism is its ability to interfere with the post-translational modification of PD-L1.[] It specifically inhibits the glycosylation and maturation of PD-L1 by preventing its export from the endoplasmic reticulum (ER) to the Golgi apparatus.[11][14] This leads to the accumulation of under-glycosylated PD-L1 in the ER, reducing its expression on the cell surface and in exosomes.[][14]

This multi-pronged approach effectively blocks the PD-1/PD-L1 signaling pathway, leading to the reactivation of anti-tumor immunity.

Signaling Pathway

The following diagram illustrates the PD-1/PD-L1 signaling pathway and the inhibitory action of BMS-1166.

References

- 1. caymanchem.com [caymanchem.com]

- 2. selleckchem.com [selleckchem.com]

- 3. PD-1/PD-L1 Signaling Pathway and Tumor Immune Escape [scirp.org]

- 4. Frontiers | PD-1 and PD-L1 Checkpoint Signaling Inhibition for Cancer Immunotherapy: Mechanism, Combinations, and Clinical Outcome [frontiersin.org]

- 5. immune-system-research.com [immune-system-research.com]

- 6. medkoo.com [medkoo.com]

- 7. This compound [chembk.com]

- 8. medkoo.com [medkoo.com]

- 9. medchemexpress.com [medchemexpress.com]

- 10. creative-diagnostics.com [creative-diagnostics.com]

- 11. Small-molecule PD-L1 inhibitor BMS1166 abrogates the function of PD-L1 by blocking its ER export - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Comprehensive in vitro characterization of PD-L1 small molecule inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 14. Targeted Delivery of BMS-1166 for Enhanced Breast Cancer Immunotherapy - PMC [pmc.ncbi.nlm.nih.gov]

Methodological & Application

Application Notes and Protocols for In Vivo Formulation of BMS-1166 Hydrochloride

For Researchers, Scientists, and Drug Development Professionals

Abstract

BMS-1166 hydrochloride is a potent and selective small molecule inhibitor of the programmed death-ligand 1 (PD-L1), which blocks the interaction between PD-1 and PD-L1 with an IC50 of 1.4 nM.[1][2] By inducing dimerization of PD-L1, BMS-1166 effectively antagonizes the inhibitory effects of the PD-1/PD-L1 immune checkpoint on T-cell activation.[1] These application notes provide detailed protocols for the in vivo formulation of this compound, crucial for preclinical research in oncology and immunology. The document also outlines a suggested experimental workflow for evaluating its efficacy in appropriate animal models and discusses its mechanism of action.

Introduction

The PD-1/PD-L1 signaling pathway is a critical immune checkpoint that cancer cells often exploit to evade immune surveillance.[2] Small molecule inhibitors of this pathway, such as BMS-1166, offer potential advantages over monoclonal antibody therapies, including oral bioavailability and improved tumor penetration. BMS-1166 specifically targets human PD-L1 (hPD-L1), a characteristic that necessitates the use of specialized in vivo models, such as humanized mice, for efficacy studies.[1] This document serves as a comprehensive guide for the preparation and administration of this compound for preclinical in vivo research.

Mechanism of Action: PD-1/PD-L1 Signaling Pathway

The interaction between PD-1 on activated T-cells and its ligand, PD-L1, expressed on tumor cells and other cells in the tumor microenvironment, delivers an inhibitory signal that suppresses T-cell proliferation, cytokine release, and cytotoxic activity. BMS-1166 disrupts this interaction by binding to PD-L1 and inducing its dimerization, which prevents its engagement with PD-1.[1] Furthermore, BMS-1166 has been shown to inhibit the glycosylation of PD-L1 and block its transport from the endoplasmic reticulum to the Golgi apparatus, leading to its functional inactivation.[1]

Quantitative Data Summary: In Vivo Formulation Protocols

The following table summarizes various reported formulations for the in vivo administration of this compound. The selection of a suitable vehicle is critical for ensuring solubility, stability, and bioavailability. It is recommended to prepare a stock solution in DMSO first and then dilute it with the appropriate co-solvents. Prepare fresh working solutions for each experiment.

| Formulation Composition (v/v) | Achievable Concentration | Notes |

| 10% DMSO + 90% Corn Oil | ≥ 2.5 mg/mL | Prepare a 25 mg/mL stock in DMSO. Add 100 µL of stock to 900 µL of corn oil. Mix evenly. |

| 10% DMSO + 90% (20% SBE-β-CD in Saline) | ≥ 2.5 mg/mL | Prepare a 25 mg/mL stock in DMSO. Add 100 µL of stock to 900 µL of 20% SBE-β-CD in saline. Mix evenly. |

| 10% DMSO + 40% PEG300 + 5% Tween 80 + 45% Saline | ≥ 2.08 mg/mL | Prepare a 20.8 mg/mL stock in DMSO. Sequentially add and mix the co-solvents. Sonication may be required. |

Experimental Protocols

Preparation of Formulation 1: 10% DMSO + 90% Corn Oil

-

Materials:

-

This compound powder

-

Dimethyl sulfoxide (B87167) (DMSO), cell culture grade

-

Corn oil, sterile

-

-

Procedure:

-

Prepare a 25 mg/mL stock solution of this compound in DMSO. Gentle warming and vortexing may be required to fully dissolve the compound.

-

For a final volume of 1 mL, add 100 µL of the 25 mg/mL BMS-1166 stock solution to 900 µL of sterile corn oil.

-

Vortex the solution thoroughly until it is homogeneous and clear.

-

Administer the formulation to the animal model immediately after preparation.

-

Preparation of Formulation 2: 10% DMSO + 90% (20% SBE-β-CD in Saline)

-

Materials:

-

This compound powder

-

DMSO, cell culture grade

-

Sulfobutylether-β-cyclodextrin (SBE-β-CD)

-

Saline solution (0.9% NaCl), sterile

-

-

Procedure:

-

Prepare a 20% (w/v) SBE-β-CD solution by dissolving 2 g of SBE-β-CD in 10 mL of sterile saline.

-

Prepare a 25 mg/mL stock solution of this compound in DMSO.

-

For a final volume of 1 mL, add 100 µL of the 25 mg/mL BMS-1166 stock solution to 900 µL of the 20% SBE-β-CD solution.

-

Mix thoroughly until the solution is clear.

-

Use the freshly prepared formulation for in vivo administration.

-

Recommended In Vivo Efficacy Study in a Humanized Mouse Model

Due to the human-specific activity of BMS-1166, a standard syngeneic mouse model is not suitable. The following protocol is a general guideline for an efficacy study using a humanized mouse model engrafted with a human tumor cell line.

-

Animal Model:

-

Humanized mice (e.g., immunodeficient mice engrafted with human hematopoietic stem cells or peripheral blood mononuclear cells).

-

Alternatively, immunocompetent mice with a knock-in of the human PD-L1 gene can be used.

-

-

Tumor Model:

-

Subcutaneously implant a human cancer cell line known to express PD-L1 (e.g., MDA-MB-231 breast cancer cells) into the flank of the humanized mice.

-

-

Experimental Groups:

-

Vehicle control group

-

This compound treatment group(s) (e.g., 10 mg/kg, 25 mg/kg)

-

-

Procedure:

-

Monitor tumor growth until tumors reach a palpable size (e.g., 50-100 mm³).

-

Randomize mice into the different treatment groups.

-

Prepare the this compound formulation as described above.

-

Administer the formulation via the desired route (e.g., oral gavage or intraperitoneal injection) at the predetermined dosing schedule (e.g., once daily).

-

Measure tumor volume and body weight every 2-3 days.

-

At the end of the study, tumors and relevant tissues can be collected for further analysis (e.g., immunohistochemistry for immune cell infiltration, flow cytometry).

-

Conclusion

The successful in vivo application of this compound is highly dependent on the appropriate choice of formulation and animal model. The protocols provided in these application notes offer a starting point for researchers to conduct preclinical studies aimed at evaluating the therapeutic potential of this promising PD-L1 inhibitor. Careful consideration of the human-specificity of BMS-1166 is paramount for obtaining meaningful and translatable results.

References

Application Notes: Preparing BMS-1166 Hydrochloride Stock Solution in DMSO

Audience: Researchers, scientists, and drug development professionals.

Introduction

BMS-1166 hydrochloride is a potent, small-molecule inhibitor of the programmed cell death 1 (PD-1) and programmed death-ligand 1 (PD-L1) protein-protein interaction.[1][2] It functions as an immune checkpoint inhibitor by blocking the PD-1/PD-L1 pathway, which is a critical mechanism for tumor immune evasion. BMS-1166 induces the dimerization of PD-L1, preventing its binding to the PD-1 receptor on T-cells and thereby restoring T-cell activation against cancer cells.[3][4] Another reported mechanism involves the disruption of PD-L1 glycosylation and its trafficking to the cell surface. Accurate and consistent preparation of a stock solution is the first critical step for reliable and reproducible results in in vitro and in vivo experiments. Dimethyl sulfoxide (B87167) (DMSO) is the recommended solvent for creating high-concentration stock solutions of this compound due to its high solubilizing capacity for this compound. This document provides a detailed protocol for the preparation, storage, and handling of this compound stock solutions in DMSO.

Physicochemical Properties and Storage Recommendations

Proper storage is crucial to maintain the stability and activity of this compound and its stock solutions. The following table summarizes key quantitative data.

| Parameter | Value | Source(s) |

| Chemical Name | (4R)-1-[[5-chloro-2-[(3-cyanophenyl)methoxy]-4-[[3-(2,3-dihydro-1,4-benzodioxin-6-yl)-2-methylphenyl]methoxy]phenyl]methyl]-4-hydroxy-D-proline, monohydrochloride | [2] |

| CAS Number | 2113650-05-6 | [2][5] |

| Molecular Formula | C₃₆H₃₄Cl₂N₂O₇ | [5] |

| Molecular Weight | 677.57 g/mol | [5] |

| Solubility in DMSO | ≥100 mg/mL (approx. 147.6 mM) | [1] |

| IC₅₀ (PD-1/PD-L1) | 1.4 nM | [1][2][3] |

| Storage (Solid Form) | -20°C for up to 3 years. Keep desiccated. | [1][6] |

| Storage (DMSO Stock) | -80°C for up to 1 year; -20°C for up to 1 month. Aliquot to avoid freeze-thaw cycles. | [1][3][7] |

Experimental Protocol: Preparation of a 10 mM Stock Solution

This protocol describes the preparation of a 10 mM stock solution of this compound in DMSO.

3.1. Materials and Equipment

-

This compound (solid powder)

-

Anhydrous or high-purity Dimethyl Sulfoxide (DMSO)

-

Calibrated analytical balance

-

Sterile microcentrifuge tubes or cryogenic vials

-

Pipettes and sterile pipette tips

-

Vortex mixer

-

Optional: Water bath or sonicator

3.2. Safety Precautions

-

Wear appropriate personal protective equipment (PPE), including a lab coat, safety glasses, and chemical-resistant gloves.

-

Handle this compound powder in a chemical fume hood or a ventilated enclosure to avoid inhalation.

-

Consult the Safety Data Sheet (SDS) for this compound and DMSO before handling.[8]

3.3. Stock Solution Calculation

To prepare a stock solution of a specific concentration (molarity), use the following formula:

Mass (mg) = Desired Concentration (mM) × Volume (mL) × Molecular Weight ( g/mol )

Example Calculation for 1 mL of 10 mM Stock Solution:

-

Mass (mg) = 10 mM × 1 mL × 677.57 g/mol

-

Mass (mg) = 6.7757 mg

Therefore, 6.78 mg of this compound is needed to make 1 mL of a 10 mM stock solution.

3.4. Step-by-Step Procedure

-

Equilibration: Allow the vial of this compound powder to equilibrate to room temperature for at least 15-20 minutes before opening to prevent condensation of moisture.

-

Weighing: Carefully weigh out the calculated amount of this compound (e.g., 6.78 mg) using an analytical balance and place it into a sterile vial.

-

Solvent Addition: Add the calculated volume of anhydrous DMSO (e.g., 1 mL for a 10 mM solution) to the vial containing the powder. Use fresh DMSO from a newly opened bottle, as DMSO is hygroscopic and absorbed water can decrease the solubility of the compound.[1][7]

-

Dissolution: Tightly cap the vial and vortex thoroughly until the solid is completely dissolved. The solution should be clear and free of particulates.

-

Assisted Solubilization (if necessary): If the compound does not dissolve completely, gently warm the solution in a water bath (not exceeding 40°C) or use a sonicator for short intervals until the solution clarifies.[7][9]

-

Aliquoting and Storage: To avoid repeated freeze-thaw cycles which can degrade the compound, dispense the stock solution into single-use aliquots in sterile cryogenic vials.[6]

-

Labeling and Storage: Clearly label each aliquot with the compound name, concentration, date, and storage temperature. Store the aliquots at -80°C for long-term stability (up to 1 year) or at -20°C for short-term use (up to 1 month).[1]

3.5. Preparation of Working Solutions

To prepare a working solution for cell culture or other aqueous assays, dilute the DMSO stock solution into the aqueous buffer or medium. It is recommended to perform serial dilutions in DMSO first if very low concentrations are needed, before the final dilution into the aqueous medium. The final concentration of DMSO in the assay should typically be kept below 0.5% to avoid solvent-induced cytotoxicity.[6] Always include a vehicle control (medium with the same final concentration of DMSO) in your experiments.

Visualizations

4.1. Mechanism of Action: PD-1/PD-L1 Pathway Inhibition

The following diagram illustrates the signaling pathway inhibited by BMS-1166.

Caption: BMS-1166 blocks the PD-1/PD-L1 interaction, preventing T-cell inhibition.

4.2. Experimental Workflow: Stock Solution Preparation

This diagram outlines the workflow for preparing the this compound stock solution.

Caption: Workflow for this compound stock solution preparation in DMSO.

References

- 1. selleckchem.com [selleckchem.com]

- 2. caymanchem.com [caymanchem.com]

- 3. medchemexpress.com [medchemexpress.com]

- 4. benchchem.com [benchchem.com]

- 5. medkoo.com [medkoo.com]

- 6. benchchem.com [benchchem.com]

- 7. medchemexpress.com [medchemexpress.com]

- 8. file.medchemexpress.com [file.medchemexpress.com]

- 9. file.selleckchem.com [file.selleckchem.com]

Application Notes and Protocols for BMS-1166, a PD-1/PD-L1 Interaction Inhibitor

Introduction

BMS-1166 is a potent, small-molecule inhibitor of the programmed cell death-1 (PD-1) and programmed death-ligand 1 (PD-L1) interaction, a critical immune checkpoint pathway often exploited by cancer cells to evade immune surveillance.[1][2][3] By disrupting the binding of PD-1 on T cells to PD-L1 on tumor cells, BMS-1166 restores T cell activation and enhances the anti-tumor immune response.[1][2][4] These application notes provide detailed protocols for in vitro cell-based assays to characterize the activity of BMS-1166.

Mechanism of Action

BMS-1166 functions primarily by binding to PD-L1, inducing its dimerization, and thereby preventing its interaction with PD-1.[1][5] This blockade alleviates the inhibitory signal on T cells, leading to their activation.[1][2] An additional mechanism reported for BMS-1166 involves the inhibition of PD-L1 glycosylation and its export from the endoplasmic reticulum, which functionally inactivates PD-L1.[6][7][]

Quantitative Data Summary

The inhibitory activity of BMS-1166 has been quantified in various assays, with key data summarized in the table below.

| Assay Type | Metric | Value | Cell Lines/System |

| Homogenous Time-Resolved Fluorescence (HTRF) Binding Assay | IC50 | 1.4 nM | Purified human PD-1 and PD-L1 proteins |

| PD-1/PD-L1 Blockade Reporter Assay | EC50 | 276 nM | Jurkat cells expressing PD-1 co-cultured with CHO cells expressing PD-L1 |

| Antiproliferative Activity | DC50 | 0.39 µM | Mouse B16-F10 cells |

| Antiproliferative Activity | DC50 | 0.35 µM | Mouse CT26 cells |

| Growth Inhibition | GI50 | > 30 µM | CHO cells expressing PD-L1/TCRa |

| T-cell Activation Reporter Assay | EC50 | 1578 nM | Jurkat T cells with NFAT response element/human PD-L1 expressing CHO-K1 cells |

| Cytotoxicity Assay | IC50 | 28.77 µM | Human breast cancer MDA-MB-231 cells |

Signaling Pathway Diagram

Caption: PD-1/PD-L1 signaling pathway and the inhibitory action of BMS-1166.

Experimental Protocols

PD-1/PD-L1 Blockade Cell-Based Reporter Assay

This protocol describes a co-culture assay to measure the ability of BMS-1166 to block the PD-1/PD-L1 interaction and restore T-cell activation. The assay utilizes a PD-L1 expressing cell line and a Jurkat T-cell line engineered to express PD-1 and a reporter gene (e.g., luciferase) under the control of the NFAT response element.

Materials:

-

PD-L1 expressing cells (e.g., CHO-K1/PD-L1 or PC9/PD-L1)

-

Jurkat cells expressing PD-1 and an NFAT-luciferase reporter (Jurkat/PD-1/NFAT-luc)

-

BMS-1166

-

Cell culture medium (e.g., RPMI-1640) supplemented with 10% FBS

-

T-cell receptor (TCR) activator (e.g., Ionomycin and TPA)

-

Luciferase assay reagent

-

96-well white, clear-bottom tissue culture plates

-

Luminometer

Experimental Workflow Diagram:

Caption: Workflow for the PD-1/PD-L1 blockade cell-based reporter assay.

Procedure:

-

Cell Seeding:

-

Seed the PD-L1 expressing cells (e.g., PC9/PD-L1) into a 96-well white, clear-bottom plate at an appropriate density to achieve a confluent monolayer the next day.

-

Incubate the plate at 37°C in a 5% CO2 incubator for 17 hours.[6]

-

-

Compound Treatment:

-

Prepare serial dilutions of BMS-1166 in cell culture medium. A final DMSO concentration should be kept constant across all wells and should not exceed 0.5%.

-

Remove the culture medium from the wells containing the PD-L1 expressing cells.

-

Add the BMS-1166 dilutions or vehicle control (DMSO) to the respective wells.

-

Incubate for 1 hour at 37°C.

-

-

Co-culture and T-cell Activation:

-

During the compound incubation, harvest the Jurkat/PD-1/NFAT-luc cells and resuspend them in fresh culture medium.

-

Prepare a solution of TCR activators (e.g., 1 µM Ionomycin and 10 ng/ml TPA).[6]

-

Add the Jurkat/PD-1/NFAT-luc cells to the wells containing the PD-L1 expressing cells and BMS-1166.

-

Add the TCR activator solution to all wells.

-

Co-culture the cells for 12 hours at 37°C in a 5% CO2 incubator.[6]

-

-

Luciferase Assay:

-

After the co-culture period, allow the plate to equilibrate to room temperature.

-

Add the luciferase assay reagent to each well according to the manufacturer's instructions.

-

Measure the luminescence using a plate-reading luminometer.

-

-

Data Analysis:

-

The luminescence signal is proportional to the activation of NFAT, and therefore, T-cell activation.

-

Plot the luminescence signal against the concentration of BMS-1166.

-

Calculate the EC50 value, which represents the concentration of BMS-1166 that results in a 50% restoration of the T-cell activation signal.

-

Conclusion

The provided protocols and data offer a framework for researchers to investigate the cellular activity of BMS-1166. These assays are crucial for understanding the compound's potency and mechanism of action in a biologically relevant context, thereby facilitating its further development as a potential cancer immunotherapeutic agent.

References

- 1. medchemexpress.com [medchemexpress.com]

- 2. selleckchem.com [selleckchem.com]

- 3. immune-system-research.com [immune-system-research.com]

- 4. Targeted Delivery of BMS-1166 for Enhanced Breast Cancer Immunotherapy - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Small-molecule inhibitors of PD-1/PD-L1 immune checkpoint alleviate the PD-L1-induced exhaustion of T-cells - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Small-molecule PD-L1 inhibitor BMS1166 abrogates the function of PD-L1 by blocking its ER export - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Frontiers | Small Molecule Agents Targeting PD-1 Checkpoint Pathway for Cancer Immunotherapy: Mechanisms of Action and Other Considerations for Their Advanced Development [frontiersin.org]

Application Notes and Protocols for BMS-1166 in a Jurkat T-cell Co-culture Assay

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide for utilizing BMS-1166, a potent small-molecule inhibitor of the PD-1/PD-L1 interaction, in a Jurkat T-cell co-culture assay. This document outlines the mechanism of action, experimental protocols, and expected outcomes, offering a framework for investigating the immunomodulatory effects of BMS-1166.

Introduction

The programmed cell death protein 1 (PD-1) and its ligand, programmed death-ligand 1 (PD-L1), are critical immune checkpoint proteins that regulate T-cell activation and tolerance.[1][2] Cancer cells often exploit this pathway to evade immune surveillance by overexpressing PD-L1, which binds to PD-1 on activated T-cells, leading to T-cell exhaustion and apoptosis.[3] BMS-1166 is a small-molecule inhibitor that disrupts the PD-1/PD-L1 interaction, thereby restoring T-cell function.[4][5][6] This document details the application of BMS-1166 in a Jurkat T-cell co-culture model, a widely used in vitro system to screen for and characterize immune checkpoint inhibitors.[7][8]

Mechanism of Action of BMS-1166

BMS-1166 functions primarily by binding to PD-L1, inducing its dimerization and subsequent internalization, which blocks its interaction with PD-1.[4][] An additional mechanism involves the partial and specific inhibition of PD-L1 glycosylation.[10][11] This interference with glycosylation prevents the transport of PD-L1 from the endoplasmic reticulum (ER) to the Golgi apparatus, leading to its accumulation in the ER and reduced surface expression.[][11] The culmination of these actions is the abrogation of the PD-1/PD-L1 signaling cascade, which normally suppresses T-cell activity.[12][13]

Quantitative Data Summary

The following table summarizes the key quantitative parameters of BMS-1166 from various studies.

| Parameter | Value | Cell Line/Assay Condition | Reference |

| IC50 (PD-1/PD-L1 Interaction) | 1.4 nM | Homogenous time-resolved fluorescence (HTRF) binding assay | [4][5] |

| EC50 (Jurkat T-cell Activation) | 1578 nM | Jurkat cells expressing PD-1/NFAT-Luc co-cultured with CHO cells expressing PD-L1 | [4] |

| EC50 (Toxicity in Jurkat T-cells) | 40.5 µM | Modified Jurkat T-cells after 48h exposure | [6] |

| IC50 (Cytotoxicity in MDA-MB-231) | 28.77 µM | MDA-MB-231 breast cancer cells | [14] |

Signaling Pathway Diagram

References

- 1. PD-L1/PD-1 Co-Stimulation, a Brake for T cell Activation and a T cell Differentiation Signal - PMC [pmc.ncbi.nlm.nih.gov]

- 2. A snapshot of the PD-1/PD-L1 pathway [jcancer.org]

- 3. The role of PD-1 and PD-L1 in T-cell immune suppression in patients with hematological malignancies - PMC [pmc.ncbi.nlm.nih.gov]